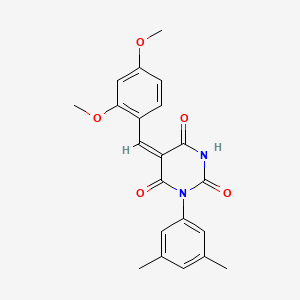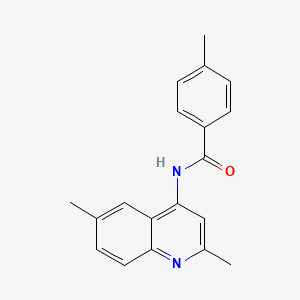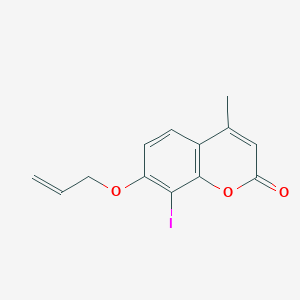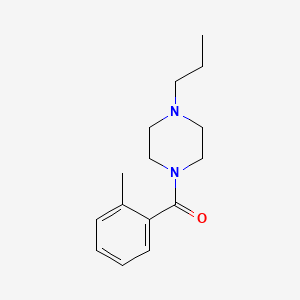![molecular formula C12H12N4O4S B4934034 N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4934034.png)
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide, also known as NSC-707545, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. NSC-707545 is a furamide derivative that was initially identified as a hit compound in a high-throughput screening campaign aimed at identifying inhibitors of the proteasome.
作用機序
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide inhibits the proteasome, which is a complex of enzymes responsible for the degradation of intracellular proteins. The proteasome plays a crucial role in maintaining cellular homeostasis by regulating the turnover of proteins involved in various cellular processes. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in programmed cell death. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In addition, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
実験室実験の利点と制限
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to have potent anti-tumor activity in preclinical studies. However, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has some limitations. It has poor solubility in water, which makes it difficult to administer in vivo. In addition, it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide. One direction is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to test its safety and efficacy in clinical trials. If N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide proves to be safe and effective in humans, it could become a valuable addition to the arsenal of cancer treatments. Finally, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide could be modified to target specific types of cancer or to overcome resistance to chemotherapy and radiation therapy.
合成法
The synthesis of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide involves the reaction of 4-nitrophenylsulfonyl chloride with 2-furamide in the presence of diaminomethyleneamine. The resulting compound is then reduced to the diamine derivative using sodium dithionite. The diamine derivative is then treated with trifluoroacetic acid to yield N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide.
科学的研究の応用
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in various cancer cell lines, including breast, prostate, and lung cancer, and has been found to induce cell death through the inhibition of the proteasome. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-[4-(diaminomethylideneamino)sulfonylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c13-12(14)16-21(18,19)9-5-3-8(4-6-9)15-11(17)10-2-1-7-20-10/h1-7H,(H,15,17)(H4,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGJZRJCZALBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)

![1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![N-[3-(1H-indol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4934005.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)
![2-[(4-fluorophenoxy)methyl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4934014.png)


![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)

![4-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4934062.png)